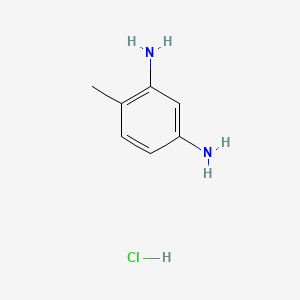
1,3-Benzenediamine, 4-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) is a chemical compound with the molecular formula C7H10N2·HCl. It is also known by other names such as 4-Methyl-m-phenylenediamine hydrochloride and 2,4-Diamino-1-methylbenzene hydrochloride. This compound is commonly used in various industrial applications, including as an intermediate in the synthesis of dyes and pigments .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) can be synthesized through several methods. One common method involves the reduction of 4-nitro-1,3-benzenediamine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting 4-methyl-1,3-benzenediamine is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) typically involves large-scale reduction reactions followed by acid-base reactions to obtain the desired hydrochloride salt. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other chemical products.
作用機序
The mechanism of action of 1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for specific enzymes, leading to the formation of colored products that can be measured spectrophotometrically. In industrial applications, it participates in polymerization reactions, contributing to the formation of high-molecular-weight polymers .
類似化合物との比較
Similar Compounds
1,3-Benzenediamine: Lacks the methyl group at the 4-position.
4-Chloro-1,3-benzenediamine: Contains a chlorine atom instead of a methyl group at the 4-position.
2,4-Diaminotoluene: Similar structure but different substitution pattern.
Uniqueness
1,3-Benzenediamine, 4-methyl-, hydrochloride (1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise reactivity and interaction with other molecules are required .
特性
CAS番号 |
5459-85-8 |
|---|---|
分子式 |
C7H11ClN2 |
分子量 |
158.63 g/mol |
IUPAC名 |
4-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,8-9H2,1H3;1H |
InChIキー |
IHJBOVQRFCCUJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N)N.Cl |
関連するCAS |
636-23-7 95-80-7 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)
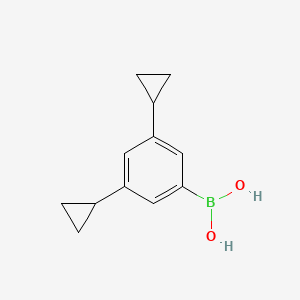
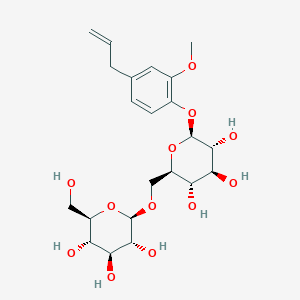

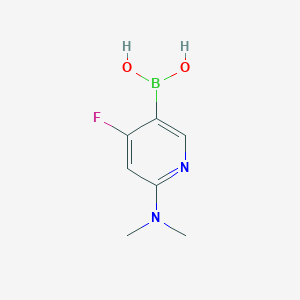
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
![8-[3-(azepan-1-yl)propyl]-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14084417.png)
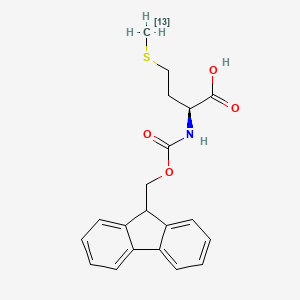
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084423.png)
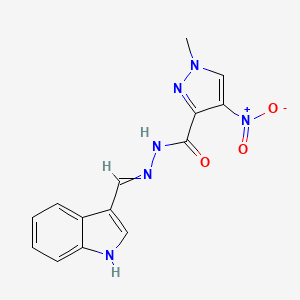
![1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine](/img/structure/B14084451.png)
![N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide](/img/structure/B14084453.png)

